![molecular formula C11H17Cl3N4 B2618416 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride CAS No. 2172596-58-4](/img/structure/B2618416.png)
4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride
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Overview
Description
The compound “4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride” is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This type of compound is a part of many pharmaceuticals and it’s known for its wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures. For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . The structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as HRMS, IR, 1H and 13C NMR experiments . These techniques provide detailed information about the molecular structure of the compound, including the arrangement of atoms and the nature of chemical bonds.Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve multiple steps. For example, the synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives involves a multi-step procedure . The reactions are carefully controlled to ensure the correct products are formed.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the yield, melting point, and IR ranges of a similar compound were determined . These properties can provide valuable information about the compound’s stability, reactivity, and suitability for certain applications.Scientific Research Applications
Organic Synthesis and Intermediates
- 4-Piperazinoaniline (CAS#67455-41-8) serves as an essential organic intermediate. Researchers use it in the synthesis of various compounds due to its versatile reactivity. Specifically:
Antifungal Agents
- A related compound, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines , has been synthesized as potential antifungal agents. These compounds are derived from intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones. The cyclization process, mediated by polyphosphoric acid (PPA), yields promising candidates for combating fungal infections .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride Similar compounds with a piperazinyl-benzimidazole structure have been reported to interact with dna gyrase , a type II topoisomerase found in bacteria, and play a role in antimicrobial activity . They also have been reported to have anxiolytic activity, suggesting potential interaction with the central nervous system .
Mode of Action
The exact mode of action of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride For instance, some piperazinyl-benzimidazole derivatives have been reported to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .
Biochemical Pathways
The specific biochemical pathways affected by 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride Similar compounds have been reported to affect the central nervous system, suggesting potential involvement in neurotransmission pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride Similar compounds have been reported to have good docking scores, suggesting potential for good bioavailability .
Result of Action
The molecular and cellular effects of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride Similar compounds have been reported to show promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
properties
IUPAC Name |
4-piperazin-1-yl-1H-benzimidazole;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.3ClH/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWITNXZSWMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2N=CN3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride |
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